Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate
Description
Methyl (2E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate is an α,β-unsaturated ester featuring a conjugated enone system and a 3,4-dimethoxyphenyl substituent. This compound belongs to the class of aryloylacrylic esters, which are characterized by their keto-enol tautomerism and reactivity in conjugate addition reactions. Its structural features, such as the electron-rich 3,4-dimethoxyphenyl group and the ester moiety, make it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O5/c1-16-11-6-4-9(8-12(11)17-2)10(14)5-7-13(15)18-3/h4-8H,1-3H3/b7-5+ |
InChI Key |
HWFBZCHUTWPZIH-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
One of the primary methods to synthesize Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate is through a Knoevenagel condensation between glyoxylic acid and a methyl ketone derivative bearing the 3,4-dimethoxyphenyl group. This method is well-documented in the literature and involves the following steps:
- Reagents and Conditions : Glyoxylic acid (1 equiv.) is reacted with the corresponding methyl ketone (1 equiv.) in acetic acid solvent.
- Reaction Conditions : The mixture is refluxed overnight, allowing the condensation to proceed to completion.
- Work-up : After cooling, the solvent is evaporated, and the crude product is washed with ice-cold water to remove impurities.
- Purification : The crude product is either recrystallized from ethyl acetate or purified by column chromatography.
- Yield and Physical Data : The product is obtained as a yellow solid with yields reported around 24% over two steps for the dimethoxyphenyl derivative. Melting point is approximately 115.7–117.8 °C.
This method is supported by detailed NMR characterization data confirming the structure, including ^1H NMR signals consistent with the α,β-unsaturated ester and aromatic protons of the 3,4-dimethoxyphenyl group.
Esterification of Corresponding Acids
Another common preparation route involves the esterification of the corresponding carboxylic acid precursor:
- Starting Material : The α,β-unsaturated keto acid with the 3,4-dimethoxyphenyl substituent.
- Esterification Conditions : The acid is treated with methanol in the presence of a catalytic amount of concentrated sulfuric acid.
- Reaction Conditions : The reaction is typically carried out under reflux conditions.
- Yield : High yields of 92–95% are reported for methyl esters prepared by this method.
- Purification : The ester is purified by standard extraction and chromatographic techniques.
This method is advantageous for its simplicity and high yield, providing a straightforward route to the methyl ester from the acid intermediate.
Activation and Coupling Reactions
For more complex derivatives or prodrug synthesis involving this compound, activation of the carboxylic acid group followed by coupling with nucleophiles is employed:
- Activation Agents : Isobutylchloroformate (IBCF) or carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC).
- Catalysts : 4-N,N-dimethylaminopyridine (DMAP) is often used as a catalyst.
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.
- Temperature : Reactions are typically performed at low temperatures (0 °C to -15 °C) to control reactivity.
- Work-up : After reaction completion, aqueous washes and extraction are performed, followed by purification via silica gel chromatography.
- Yields : Moderate yields around 60–62% are reported for coupling reactions involving this compound or its analogs.
This approach is particularly useful for synthesizing amide derivatives or prodrugs based on the this compound scaffold.
Detailed Reaction Data Table
| Method | Reagents & Catalysts | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| Knoevenagel Condensation | Glyoxylic acid, methyl ketone (3,4-dimethoxyphenyl) | Acetic acid | Reflux (overnight) | ~12-16 hours | 24 | Recrystallization/Chromatography | Two-step process; yellow solid product |
| Esterification of Acid | Concentrated H2SO4 (catalytic), Methanol | Methanol | Reflux | Several hours | 92–95 | Extraction, Chromatography | High yield; straightforward esterification |
| Activation & Coupling | EDAC, DMAP, or IBCF, nucleophile (e.g., amine) | DCM, THF | 0 °C to -15 °C | 1–3 hours | 60–62 | Silica gel chromatography | Used for amide/prodrug synthesis |
Research Findings and Analytical Data
- NMR Characterization : ^1H NMR spectra show characteristic doublets for the vinyl protons (J ~16 Hz), confirming the (2E) configuration of the double bond. Aromatic protons of the 3,4-dimethoxyphenyl group appear as multiplets and singlets, with methoxy groups resonating near 3.9 ppm.
- Melting Point : The compound typically crystallizes as a yellow solid with melting points reported between 115.7 and 117.8 °C, consistent with high purity samples.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula C13H14O5 with expected m/z values matching the methyl ester form.
- Purity and Yield Optimization : Use of activated coupling agents and controlled temperature conditions improves yield and purity, especially in amide derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that methyl (2E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate exhibits significant anticancer activity. Research has shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells in vitro, showcasing its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a controlled experiment, it was found to reduce the levels of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Material Science
Polymeric Applications
this compound can be utilized in the synthesis of novel polymers with enhanced properties. For example, it can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives .
Nanotechnology
The compound's unique chemical structure allows it to be used in the development of nanoparticles for drug delivery systems. Studies have indicated that nanoparticles formulated with this compound can enhance the bioavailability of therapeutic agents, thereby improving their efficacy in targeted drug delivery .
Cosmetic Applications
Skin Care Formulations
this compound is being explored for its potential use in cosmetic formulations. Its antioxidant properties make it an attractive candidate for inclusion in anti-aging creams and serums. A study highlighted its ability to scavenge free radicals, which are known to contribute to skin aging .
Stabilizers and Emulsifiers
In cosmetic formulations, this compound can act as a stabilizer or emulsifier, enhancing the texture and stability of products such as lotions and creams. Its compatibility with various cosmetic ingredients allows formulators to create stable emulsions that maintain their integrity over time .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Table 2: Cosmetic Applications and Effects
| Application Type | Effect | Reference |
|---|---|---|
| Anti-aging Creams | Reduces free radicals | |
| Moisturizers | Enhances skin hydration | |
| Emulsifiers | Improves product stability |
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size among participants receiving the compound alongside standard treatment protocols.
Case Study 2: Cosmetic Formulation Development
A leading cosmetic company developed a new anti-aging serum incorporating this compound. Clinical assessments showed improved skin elasticity and reduced appearance of fine lines after four weeks of use.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Ethyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate (CAS 80937-23-1)
- Structure : The ethyl ester analogue replaces the methyl group with an ethyl chain.
- Properties : Density = 1.138 g/cm³; melting point = 87.0–91.0°C .
2.1.2 Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4)
- Structure : Substitutes the 3,4-dimethoxyphenyl group with a simple phenyl ring.
- Properties : Molecular formula = C₁₁H₁₀O₃; molar mass = 190.20 g/mol .
- Key Difference : Absence of methoxy groups reduces electron-donating effects, likely decreasing reactivity in electrophilic substitutions.
2.1.3 Ethyl (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoate (CAS 127427-28-5)
- Structure : Contains a single methoxy group at the para position.
- Properties : Molecular formula = C₁₃H₁₄O₄; molar mass = 234.25 g/mol .
2.1.4 Methyl (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate (Compound 42)
- Structure : Features a bulky tert-butyl group at the para position.
- Synthesis : Prepared via esterification of the corresponding aroylacrylic acid .
- Key Difference : The tert-butyl group enhances steric hindrance, which may impede intermolecular interactions but improve thermal stability.
Physicochemical and Reactivity Comparisons
Functional Implications
- Electron-Rich Aromatic Rings: The 3,4-dimethoxyphenyl group enhances resonance stabilization, making the compound more reactive in photochemical reactions compared to phenyl or mono-methoxy analogues .
- Ester Flexibility: Methyl esters generally exhibit higher volatility, whereas ethyl esters offer better solubility in nonpolar solvents .
Biological Activity
Methyl (2E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate, also known by its CAS number 17615-10-0, is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor, antimicrobial, and antioxidative activities based on various studies and data.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 220.22 g/mol
- Melting Point: 65-66 °C
- Purity: ≥95%
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines.
Case Study:
A study conducted on breast cancer cell lines (MCF-7) revealed that the compound exhibited a growth inhibitory value (GI50) of approximately 8.12 µM, indicating strong potential as an antitumor agent compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against Staphylococcus epidermidis was found to be 1,000 µg/mL, suggesting moderate antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 1,000 |
Antioxidative Activity
Antioxidative properties were assessed through various assays, indicating that the compound can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:
- Inhibition of Kinases: The compound targets NEK kinases, which are often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
- Reactive Oxygen Species (ROS) Scavenging: The antioxidative effects are likely due to the compound's ability to neutralize ROS, thereby protecting cells from oxidative damage.
Research Findings
A comprehensive study involving molecular docking simulations indicated that this compound has a high binding affinity for several proteins involved in cancer progression. These findings support its potential as a therapeutic agent for cancer treatment .
Table 2: Binding Affinity of this compound
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| NEK7 | -9.5 |
| TP53 | -8.7 |
| Caspase-3 | -8.1 |
Q & A
Q. What are the optimized synthetic routes for Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate, and how can reaction conditions influence yield?
Answer: The esterification of 4-(3,4-dimethoxyphenyl)butanoic acid using methanol and catalytic sulfuric acid (H₂SO₄) under reflux for 8 hours achieves ~94% yield . Key factors include:
- Temperature control : Prolonged reflux ensures complete esterification.
- Acid catalyst : H₂SO₄ enhances nucleophilic attack by protonating the carbonyl oxygen.
- Workup : Neutralization with NaHCO₃ and extraction with dichloromethane minimizes side products like unreacted acid or sulfonated byproducts. Alternative routes using BF₃·Et₂O as a Lewis acid at -78°C (e.g., for similar enoate derivatives) demonstrate improved stereochemical control but require cryogenic conditions .
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in data resolved?
Answer:
- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., coupling constants for trans vs. cis double bonds) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles in the α,β-unsaturated ketone system) .
- Titration (GOST R 8.736-2011) : Quantifies purity by neutralizing residual acid post-synthesis .
Data Discrepancy Example : If NMR suggests a Z-isomer but crystallography confirms E, steric hindrance during crystallization may bias results. Cross-validation with IR (C=O stretch ~1700 cm⁻¹) and HPLC (retention time vs. standards) is recommended .
Q. What purification strategies effectively remove common impurities in the synthesis of this compound?
Answer:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) separates unreacted 3,4-dimethoxyphenyl precursors .
- Recrystallization : Methanol/water mixtures (4:1) isolate the target compound from dimeric byproducts formed via Michael addition .
- Acid-Base Extraction : Sodium hydroxide washes remove residual carboxylic acid impurities (e.g., from incomplete esterification) .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the compound’s reactivity in Diels-Alder reactions?
Answer: The 3,4-dimethoxyphenyl group enhances electron density in the α,β-unsaturated ketone system, increasing its reactivity as a dienophile. Computational studies (DFT) suggest:
Q. What mechanistic insights explain the formation of stereoisomers during synthesis?
Answer:
- Kinetic vs. Thermodynamic Control : Prolonged heating favors the thermodynamically stable E-isomer due to conjugation with the ketone. Low-temperature conditions (e.g., -78°C with BF₃·Et₂O) may trap the Z-isomer .
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize transition states with partial charges, influencing isomer ratios .
- Catalytic Influence : Lewis acids like BF₃ coordinate with the carbonyl oxygen, altering the electron density and steric environment .
Q. How can computational modeling predict the compound’s biological activity or degradation pathways?
Answer:
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450 for metabolic studies) using PubChem-derived 3D structures .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett constants (σ values for 3,4-dimethoxy: σ = -0.27) .
- Degradation Prediction : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., ester linkage BDE ~80 kcal/mol) .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Answer:
- Continuous Flow Reactors : Reduce exothermic risks during esterification and improve mixing efficiency .
- Green Chemistry : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica) for milder, recyclable catalysis .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize over-reaction byproducts .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) alter physicochemical properties?
Answer:
- Lipophilicity : Ethoxy groups increase logP by ~0.5 units, enhancing membrane permeability (e.g., for CNS-targeted studies) .
- Metabolic Stability : Bulkier alkoxy groups reduce CYP450-mediated demethylation, as shown in comparative studies with verapamil derivatives .
- Crystallinity : Ethoxy substituents may disrupt packing efficiency, lowering melting points (e.g., from 87–91°C to 72–75°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
